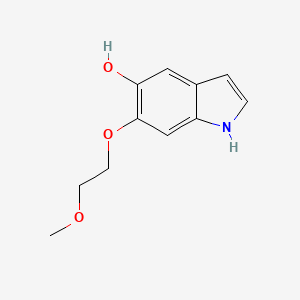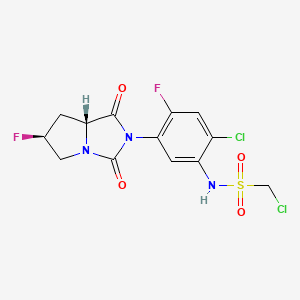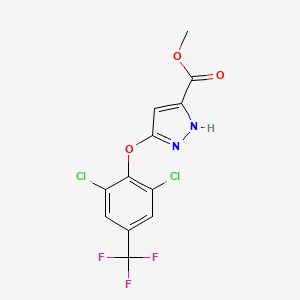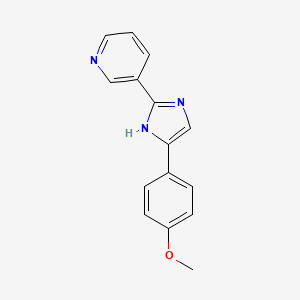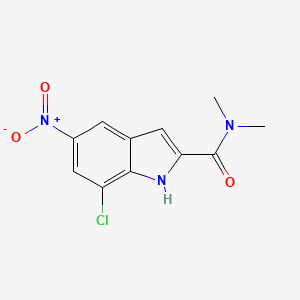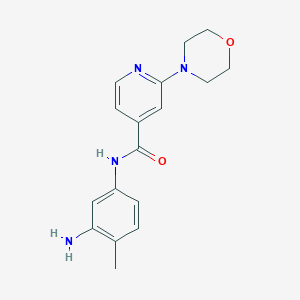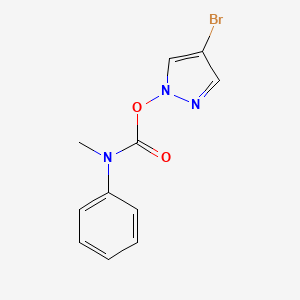
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of carbamate esters It is characterized by the presence of a methyl-phenyl-carbamic acid moiety linked to a 4-bromo-pyrazol-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl-phenyl-carbamic acid chloride with 4-bromo-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and carbamate derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyraclostrobin: A carbamate ester with similar structural features, used as a fungicide.
Other Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10BrN3O2/c1-14(10-5-3-2-4-6-10)11(16)17-15-8-9(12)7-13-15/h2-8H,1H3 |
InChI-Schlüssel |
UZDHYIMAUXBRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


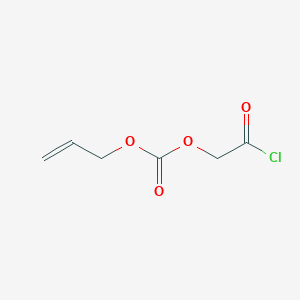
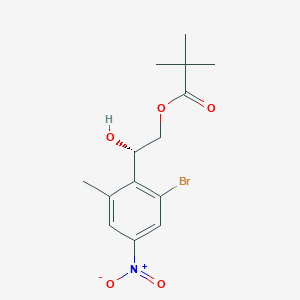
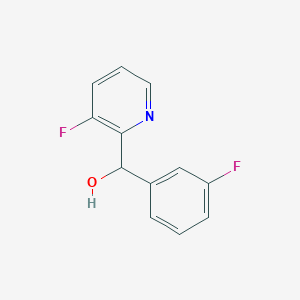
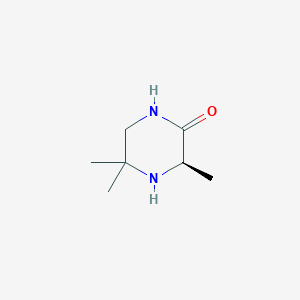
![N-[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-2,3-dimethyl-benzamide](/img/structure/B8430580.png)
![2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]-](/img/structure/B8430591.png)
